molecular formula C10H16N2O2 B8459423 [1,1']Bipiperidinyl-2,4-dione

[1,1']Bipiperidinyl-2,4-dione

Cat. No. B8459423
M. Wt: 196.25 g/mol
InChI Key: KXVSTSQJPLKEQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1,1']Bipiperidinyl-2,4-dione is a useful research compound. Its molecular formula is C10H16N2O2 and its molecular weight is 196.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1,1']Bipiperidinyl-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1,1']Bipiperidinyl-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

[1,1']Bipiperidinyl-2,4-dione

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

1-piperidin-1-ylpiperidine-2,4-dione

InChI

InChI=1S/C10H16N2O2/c13-9-4-7-12(10(14)8-9)11-5-2-1-3-6-11/h1-8H2

InChI Key

KXVSTSQJPLKEQQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)N2CCC(=O)CC2=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The oil from step 3 was dissolved in 10% acetic acid (250 ml) and the solution boiled under reflux for one hour. The cooled reaction mixture was evaporated, and the residue purified by flash chromatography (CH2Cl2: acetone 9:1-1:1) to give 4.00 g (36%) of the title compound as a semi-solid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
36%

Synthesis routes and methods II

Procedure details

Ethyl 2,4-dioxo-1,1′-bipiperidine-3-carboxylate (11.36 g, 42.38 mmol, Example 14) was dissolved in 10% AcOH (200 mL) and heated at reflux 125° C. for 1 h. The cooled reaction was evaporated, and the residue was purified by flash chromatography using a gradient of 9:1 to 1:1 CH2Cl2/acetone, to give the product as a yellow viscous oil (6.4 g, 22% yield for the two last steps).
Quantity
11.36 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
22%

Synthesis routes and methods III

Procedure details

The ethyl ester product from step 3 was dissolved in 10% acetic acid (250 ml) and the solution boiled under reflux for one hour. The cooled reaction mixture was evaporated, and the residue purified by flash chromatography (CH2Cl2: acetone 9:1-1:1) to give 4.00 g (36%) of the title compound as a semi-solid.
Name
ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
36%

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